molecular formula C20H14O6 B12502798 1,4-Bis(4-carboxyphenoxy)benzene

1,4-Bis(4-carboxyphenoxy)benzene

Cat. No.: B12502798
M. Wt: 350.3 g/mol
InChI Key: QVLMBWTVLGOLHI-UHFFFAOYSA-N
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Description

4,4’-(1,4-Phenylenebis(oxy))dibenzoic acid is an organic compound with the molecular formula C22H18O6. It is a dicarboxylic acid derivative, characterized by the presence of two benzoic acid groups connected by a 1,4-phenylenebis(oxy) linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(1,4-Phenylenebis(oxy))dibenzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 1,4-dibromobenzene in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of 4,4’-(1,4-Phenylenebis(oxy))dibenzoic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4,4’-(1,4-Phenylenebis(oxy))dibenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-(1,4-Phenylenebis(oxy))dibenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-(1,4-Phenylenebis(oxy))dibenzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a ligand that binds to proteins or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(1,4-Phenylenebis(oxy))dibenzoic acid is unique due to its 1,4-phenylenebis(oxy) linkage, which imparts distinct structural and chemical properties. This linkage influences the compound’s reactivity and its ability to form specific types of polymers and MOFs, making it valuable in materials science and other applications .

Properties

Molecular Formula

C20H14O6

Molecular Weight

350.3 g/mol

IUPAC Name

4-[4-(4-carboxyphenoxy)phenoxy]benzoic acid

InChI

InChI=1S/C20H14O6/c21-19(22)13-1-5-15(6-2-13)25-17-9-11-18(12-10-17)26-16-7-3-14(4-8-16)20(23)24/h1-12H,(H,21,22)(H,23,24)

InChI Key

QVLMBWTVLGOLHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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